molecular formula C15H13N3O2 B8454389 2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide

Cat. No.: B8454389
M. Wt: 267.28 g/mol
InChI Key: PDWUYBUKLNGRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-N-(pyridin-2-ylmethyl)indoline-5-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-oxo-N-(pyridin-2-ylmethyl)-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C15H13N3O2/c19-14-8-11-7-10(4-5-13(11)18-14)15(20)17-9-12-3-1-2-6-16-12/h1-7H,8-9H2,(H,17,20)(H,18,19)

InChI Key

PDWUYBUKLNGRBU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a N,N-dimethylformamide/acetonitrile, (2 mL: 10 mL), mixture containing ethyldiisopropylamine (0.52 mL, 3 mmol) was added 2-oxoindoline-5-carboxylic acid (0.354 g, 2.0 mmol; described in: Sun L. et al. J. Med. Chem. 2000, 43(14), 2655:), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.77 g, 2.4 mmol) and 1-hydroxybenzotriazole hydrate (0.324 g, 2.4 mmol) and stirred for 5 min at room temperature. Thereafter, 2-(aminomethyl)pyridine (0.562 g, 5.2 mmol) was added and the resulting reaction mixture was stirred for 90 min followed by addition of a saturated aqueous NaHCO3 solution (10 mL). The solvents were removed in vacuo and 0.364 g (68% yield) of the title product was obtained as a white solid after purification on a silica gel column using chloroform/methanol, (9:1), as the eluent: 1H NMR (DMSO-d6, 400 MHz) δ 10.66 (s, 1H), 8.96 (t, J=5.6 Hz, 1H), 8.55 (d, J=4.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.83 (s, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.0 Hz, 1H), 7.29 (t, J=6.4 Hz, 1H), 6.92 (d, J=8.0 Hz, 1H), 4.59 (d, J=6.0 Hz, 2H), 3.58 (s, 2H); MS (EI) m/z 268 (M++1).
Quantity
0.354 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.562 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
N,N-dimethylformamide acetonitrile
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.